molecular formula C16H24N2O2 B12329490 Benzyl (3S)-3-butylpiperazine-1-carboxylate

Benzyl (3S)-3-butylpiperazine-1-carboxylate

Cat. No.: B12329490
M. Wt: 276.37 g/mol
InChI Key: ZWVDXFBVTMXREO-HNNXBMFYSA-N
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Description

Benzyl (3S)-3-butylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a butyl substituent at the 3S position of the piperazine ring, protected by a benzyl carbamate group. Piperazine derivatives are widely studied for their pharmacological and synthetic utility, particularly in asymmetric catalysis and drug development. The stereochemistry (3S configuration) is critical for enantioselective applications, as seen in related compounds with high enantiomeric excess (ee) values (up to 98%) .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl (3S)-3-butylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-2-3-9-15-12-18(11-10-17-15)16(19)20-13-14-7-5-4-6-8-14/h4-8,15,17H,2-3,9-13H2,1H3/t15-/m0/s1

InChI Key

ZWVDXFBVTMXREO-HNNXBMFYSA-N

Isomeric SMILES

CCCC[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S)-3-butylpiperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or chloroform. The resulting product is then purified through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-butylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (3S)-3-butylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-butylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-position is more commonly modified in catalytic syntheses (e.g., 3l, 3o, 3p), while 3-position derivatives (e.g., methyl, isobutyl) are often prepared via alternative routes or commercial sources .
  • Steric and Electronic Effects : Bulky substituents (e.g., heptadienyl in 3o) reduce reaction yields compared to smaller groups (e.g., butenyl in 3l) due to steric hindrance during catalysis .
  • Solvent and Catalyst Impact : DME and DMF solvents, combined with iridium catalysts, enable high enantioselectivity (ee >94%) for alkenyl-substituted analogs .

Trends :

  • Alkenyl substituents (e.g., 3l) achieve higher yields than dienyl (3o) or benzyloxy-containing (3p) analogs due to reduced steric and electronic complexity.
  • Aromatic substituents (e.g., 7i) often result in solid products, unlike oily alkenyl derivatives .

Stereochemical Outcomes

Enantioselectivity is a hallmark of iridium-catalyzed syntheses:

  • 3l : [α]D²⁸ = -97° (CHCl₃), ee = 98% .
  • 3o: [α]D²⁸ = +19.4° (methanol), ee = 94% .

The 3S configuration in Benzyl (3S)-3-butylpiperazine-1-carboxylate is expected to exhibit similar stereochemical control, though the butyl group’s increased hydrophobicity may alter solubility compared to alkenyl analogs.

Stability and Reactivity

  • Acidic Conditions : Piperazine derivatives with electron-withdrawing groups (e.g., esters) may undergo hydrolysis, while alkenyl substituents (e.g., 3l) are prone to oxidation .
  • Basic Conditions : Compounds like Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1) highlight the sensitivity of hydroxylated analogs to dehydration or epimerization .

Biological Activity

Benzyl (3S)-3-butylpiperazine-1-carboxylate, a piperazine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's synthesis, biological properties, and relevant case studies based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl halides. The following general reaction scheme can be utilized:

Piperazine+Benzyl HalideBenzyl 3S 3 butylpiperazine 1 carboxylate\text{Piperazine}+\text{Benzyl Halide}\rightarrow \text{Benzyl 3S 3 butylpiperazine 1 carboxylate}

This process often requires specific conditions such as solvent choice and temperature control to optimize yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

2.1 Antimicrobial Properties

Research indicates that piperazine derivatives exhibit antimicrobial activity against various pathogens. Specifically, this compound has shown effectiveness against certain strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2.2 Anti-Chagas Activity

A study highlighted the anti-Chagas disease potential of benzyl piperazine derivatives, including this compound. The compound demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with a specific focus on its ability to induce oxidative stress in parasitized cells.

Case Study: Anti-Trypanosomal Activity

In vitro assays revealed that this compound effectively reduced the viability of T. cruzi amastigotes, showcasing its potential for therapeutic use in treating Chagas disease without notable toxicity in mammalian cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • σ-1 Receptor Ligand : Piperazines are known to act as ligands for σ-1 receptors, which play a role in various cellular processes including neuroprotection and modulation of neurotransmitter release .
  • Oxidative Stress Induction : The compound's mechanism may involve the generation of reactive oxygen species (ROS) within parasitized cells, leading to cell death and providing a novel strategy for combating parasitic infections .

4. Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-Life (t½)80 min
Bioavailability (F)42%

These pharmacokinetic parameters indicate a moderate absorption and distribution profile, which may influence dosing strategies in clinical applications .

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